

Application of KKL-10 in Antimicrobial Research: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	KKL-10	
Cat. No.:	B1673663	Get Quote

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Introduction

KKL-10 is a novel oxadiazole-based small molecule that has demonstrated significant potential as a broad-spectrum antimicrobial agent. Its unique mechanism of action, targeting the essential bacterial process of ribosome rescue, makes it a compelling candidate for further investigation and development, particularly in an era of rising antibiotic resistance. These application notes provide a comprehensive overview of **KKL-10**'s antimicrobial activity, its mechanism of action, and detailed protocols for its evaluation in a research setting.

Antimicrobial Activity of KKL-10

KKL-10 has shown potent inhibitory activity against various pathogenic bacteria. Its efficacy is attributed to its ability to disrupt the trans-translation process, a critical ribosome rescue system in bacteria.[1][2]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of **KKL-10** has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.



Microorganism	Strain	MIC (μg/mL)	Reference
Francisella tularensis	Schu S4 (fully virulent)	0.5	[1]
Francisella tularensis	Live Vaccine Strain (LVS)	Not explicitly stated, but growth is inhibited	[2]

Note: The available literature primarily focuses on the activity of **KKL-10** against F. tularensis. Further research is required to establish its efficacy against a broader range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of Ribosome Rescue

KKL-10 exerts its antimicrobial effect by inhibiting the trans-translation pathway, a primary mechanism for rescuing ribosomes that have stalled on messenger RNA (mRNA) transcripts that lack a stop codon ("non-stop" mRNAs). This process is essential for bacterial viability and pathogenesis.[1][3]

The trans-translation process involves a unique molecule called transfer-messenger RNA (tmRNA), which functions as both a transfer RNA (tRNA) and an mRNA, and a small protein called SmpB. When a ribosome stalls, the tmRNA-SmpB complex binds to the ribosome's Asite. The stalled polypeptide chain is then transferred to the alanine-charged tmRNA. The ribosome then switches templates to the mRNA-like domain of tmRNA, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the incomplete protein for degradation by cellular proteases, and the ribosome is released and recycled.

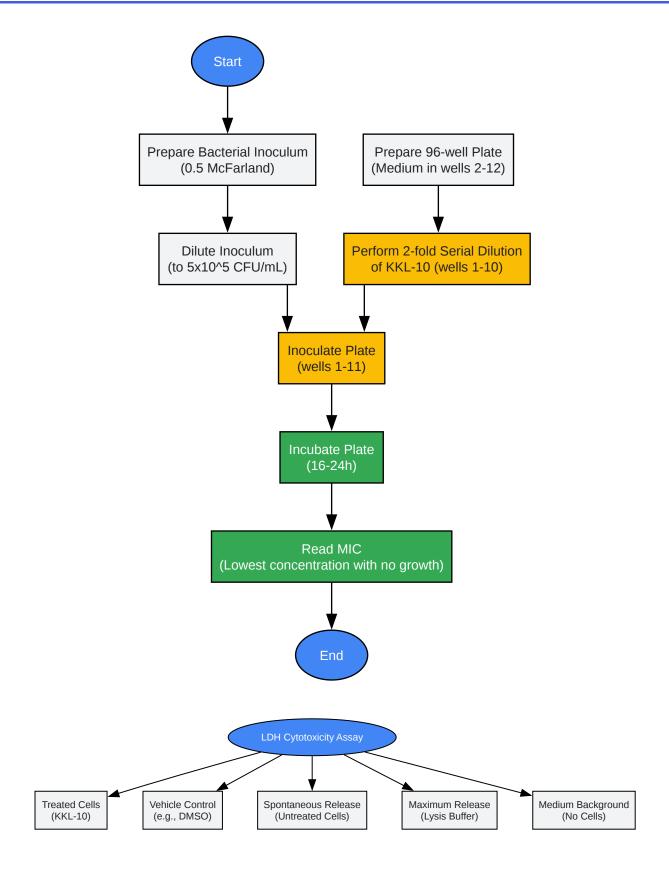
KKL-10 is believed to interfere with this process, leading to an accumulation of stalled ribosomes and ultimately, cell death. While the precise molecular interactions of **KKL-10** are still under investigation, it is hypothesized to bind to a critical component of the translational machinery involved in ribosome rescue.

Signaling Pathway: Bacterial Trans-Translation and Inhibition by KKL-10









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